Retinyl acetate

Vue d'ensemble

Description

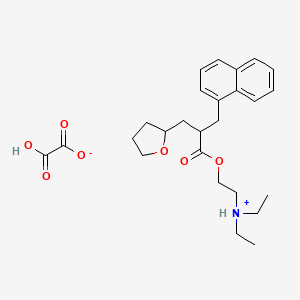

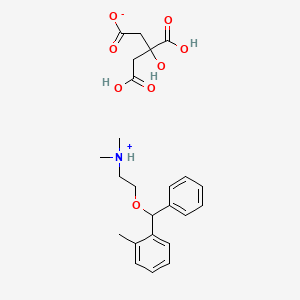

Retinyl acetate is a synthetic vitamin A derivative, chemically known as an ester, made from retinol and acetic acid . It is considered more stable than retinol but requires more conversion steps within the skin to become retinoic acid . It is a natural form of vitamin A which is the acetate ester of retinol . It has potential antineoplastic and chemopreventive activities .

Synthesis Analysis

Retinol and retinyl esters are the most abundant retinoid forms present in the body. When a fatty acyl group is esterified to the hydroxyl terminus of retinol, a storage form of retinol, the retinyl ester, is formed . Retinyl esters are extracted by the method of Bligh and Dyer and subsequently separated by HPLC in runs of 40 min .Molecular Structure Analysis

This compound permeates into the stratum corneum . Molecular dynamics data showed that this compound permeates in the membrane model and that their final location is deep inside the lipid bilayer .Chemical Reactions Analysis

The processing of this compound at high temperatures causes significant decomposition of the compound and thus loss of its activity . The rate of mass loss can be conveniently studied by thermogravimetry (TG) .Physical And Chemical Properties Analysis

This compound exists as yellow crystals and is insoluble in water. It is soluble in ethanol and oils .Applications De Recherche Scientifique

Cancer Prevention and Treatment : Retinyl acetate exhibits properties that inhibit neoplastic transformation in cultured mouse fibroblasts, indicating potential for preventing the development of cancer. Its effectiveness in inhibiting chemically induced neoplastic transformation has been demonstrated in studies involving C3H/10T1/2 clone 8 cells and 3-methylcholanthrene (MCA) (Merriman & Bertram, 1979).

Breast Cancer Research : Research has shown that this compound can be an effective agent in inhibiting the development of breast cancer induced in rats. However, its potency and toxicity in comparison to other retinoids have been a subject of study (Moon et al., 1979).

Cervical Dysplasia Treatment : A Phase I-II clinical trial involving the topical vaginal administration of this compound gel in women with mild or moderate dysplasia demonstrated that it can be a feasible method for treatment with minimal side effects (Romney et al., 1985).

Vitamin A Assessment : this compound has been used in the retinol isotope dilution (RID) technique to evaluate vitamin A status and response to interventions, demonstrating its utility in nutritional research (Tanumihardjo, 2019).

Effects on Mammary Tumorigenesis : Studies indicate that this compound can either inhibit or, in some cases, enhance mammary tumorigenesis, depending on the model and conditions. This highlights the complex nature of this compound's effects in different experimental setups (Welsch et al., 1981).

Immunomodulatory Properties : Research suggests that this compound can exert immunopotentiation, which may contribute to its anti-cancer action. This includes effects like enlargement of the thymus and peripheral lymph nodes (Medawar & Hunt, 1981).

Inhibition of DNA Synthesis : this compound has been shown to effectively inhibit DNA synthesis in mammary cell models, which could have implications for cancer prevention (Mehta & Moon, 1980).

Skin Permeation Studies : In vivo confocal Raman spectroscopy combined with molecular dynamics simulation has been used to study the permeation of this compound in human skin, providing insights into its transdermal delivery and behavior (dos Santos et al., 2017).

Visual Function Research : Studies on the long-term effects of 9-cis-retinyl acetate on rod and cone visual functions in mice suggest potential applications in preventing age-related retinal dysfunction (Maeda et al., 2009).

Mécanisme D'action

Target of Action

Retinyl acetate, a form of vitamin A, primarily targets skin cells . It interacts with receptors in the skin to enhance skin turnover, speeding up the process of removing dead skin cells to reveal fresh new layers . It also targets free radicals in the skin, neutralizing them to prevent damage .

Mode of Action

This compound is converted into retinol when applied topically . The small molecules that make up retinol penetrate deep beneath the epidermis to the dermis . Once in this middle layer of skin, retinol helps neutralize free radicals . This boosts the production of elastin and collagen, creating a “plumping” effect that can reduce the appearance of fine lines, wrinkles, and enlarged pores .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is converted into retinol, which is then oxidized to form retinal and retinoic acid . The enzymes for most of these activities have been identified . Retinol can either become oxidized to form the active form, retinoic acid (RA), or converted to retinyl esters (the storage form) via lecithin retinol acyltransferase (LRAT) .

Pharmacokinetics

This compound is absorbed into the body through the skin. It is then converted into retinol, which is further metabolized into retinoic acid, the biologically active form of vitamin A . The absorption efficiency of this compound is in the range of 70 to 90% .

Result of Action

The action of this compound results in several beneficial effects on the skin. It increases skin cell production, helps unclog pores, and exfoliates the skin . It also boosts collagen production, reducing the appearance of fine lines and wrinkles, and giving the skin a fresher, plumper appearance . It can also help unclog blocked pores that lead to blackheads, whiteheads, and acne .

Action Environment

This compound is sensitive to changes in the environment, such as light and oxygen . It is stable to heat, in the absence of oxidizers . Therefore, skincare products containing this compound are often packaged in opaque bottles to protect them from sunlight .

Safety and Hazards

Retinyl acetate may damage fertility or the unborn child. It may cause long-lasting harmful effects to aquatic life. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid release to the environment. Wear protective gloves/ protective clothing/ eye protection/ face protection .

Orientations Futures

Future research should explore novel approaches to enhance the stability, absorption, and efficacy of natural compounds through new formulations and delivery systems . The promising potential of retinoid nanoformulations requires a more comprehensive evaluation with additional studies to support the preliminary findings .

Propriétés

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-QHLGVNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021240 | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127-47-9, 64536-04-5 | |

| Record name | Retinol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol, acetate, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064536045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN A ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LE3D9D6OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7790687.png)

![(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride](/img/structure/B7790692.png)

![S-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate](/img/structure/B7790774.png)